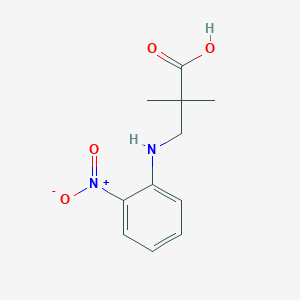
2,2-Dimethyl-3-(2-nitroanilino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2-Dimethyl-3-(2-nitroanilino)propanoic acid” is an organic compound with potential functional groups including a carboxylic acid, an amine, and a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the properties common to molecules with carboxylic acid, amine, and nitro groups .Aplicaciones Científicas De Investigación
Nitrosamines and Water Technology
- Nitrosamines in Water : Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have garnered attention due to their presence as disinfection by-products in chloraminated waters and pose significant health risks. Research has focused on their occurrence, formation mechanisms, and removal strategies from water, highlighting the importance of understanding and managing nitrosamines in water technology for public health protection (Nawrocki & Andrzejewski, 2011).
Chemical Recycling of Carbon Dioxide
- Recycling CO2 to Fuels : The chemical recycling of carbon dioxide into fuels represents a promising strategy for reducing greenhouse gas emissions. This approach, which aims to produce alcohols using solar energy, is seen as a long-term objective to complement carbon sequestration and storage efforts, with implications for environmental sustainability and energy security (Centi & Perathoner, 2009).
Wastewater Management
- Using Free Nitrous Acid (FNA) : Advances in understanding the inhibitory and biocidal effects of free nitrous acid (FNA) on microorganisms have led to the development of FNA-based applications for improving wastewater management. These applications range from controlling sewer corrosion and odor to enhancing sludge reduction and energy recovery, demonstrating the potential of FNA in enhancing wastewater system performance (Duan et al., 2019).
Photosensitive Protecting Groups
- Photosensitive Protecting Groups : The use of photosensitive protecting groups such as 2-nitrobenzyl and 3-nitrophenyl in synthetic chemistry has shown promise for future applications. These groups allow for the controlled release of active molecules in response to light, highlighting the potential for innovative approaches in chemical synthesis and drug delivery systems (Amit, Zehavi, & Patchornik, 1974).
Dimethyl Ether as an Alternative Fuel
- Dimethyl Ether (DME) in Engines : The application of dimethyl ether (DME) in compression ignition engines as an alternative fuel has been explored due to its environmental benefits and energy security implications. DME combustion results in low emissions of NOx, HC, CO, and particularly PM, due to its superior atomization and vaporization characteristics compared to conventional diesel. This research underscores the potential of DME in transforming the automotive and energy sectors (Park & Lee, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-3-(2-nitroanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,10(14)15)7-12-8-5-3-4-6-9(8)13(16)17/h3-6,12H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUFPXJUKXAKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde](/img/structure/B2614571.png)
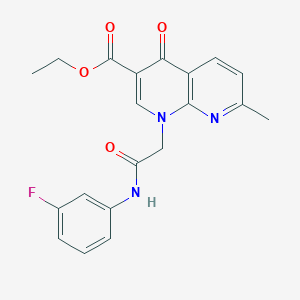
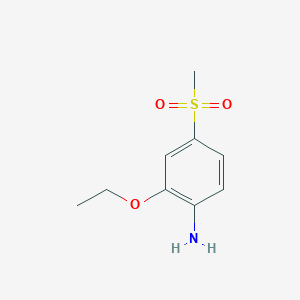
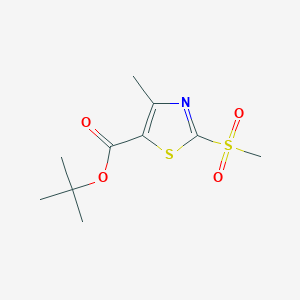
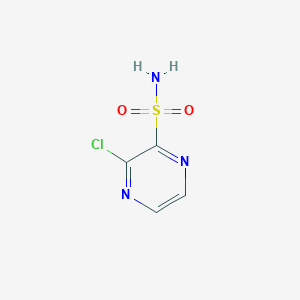
![ethyl 2-(2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2614578.png)
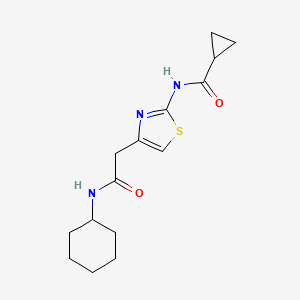
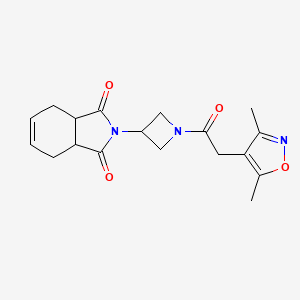
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2614583.png)
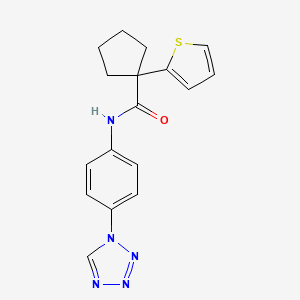
![N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2614586.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614589.png)
![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2614593.png)
